molecular formula C10H14N2O4S B8696015 2-methylsulfonyl-N-[(3-nitrophenyl)methyl]ethanamine

2-methylsulfonyl-N-[(3-nitrophenyl)methyl]ethanamine

Cat. No.: B8696015
M. Wt: 258.30 g/mol
InChI Key: YIGQYFLSXPFKDB-UHFFFAOYSA-N
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Description

2-methylsulfonyl-N-[(3-nitrophenyl)methyl]ethanamine is an organic compound that features both a sulfonyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfonyl-N-[(3-nitrophenyl)methyl]ethanamine typically involves the reaction of 2-(methylsulfonyl)ethylamine with 3-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and possibly the optimization of reaction conditions to increase yield and purity. The use of automated systems for monitoring and controlling reaction parameters would also be common in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-methylsulfonyl-N-[(3-nitrophenyl)methyl]ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are commonly used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted nitrophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-methylsulfonyl-N-[(3-nitrophenyl)methyl]ethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methylsulfonyl-N-[(3-nitrophenyl)methyl]ethanamine depends on its specific application. In biological systems, it may interact with enzymes or proteins, potentially inhibiting their activity or altering their function. The sulfonyl and nitrophenyl groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can affect the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [2-(Methylsulfonyl)ethyl][(4-nitrophenyl)methyl]amine: Similar structure but with the nitro group in the para position.

    [2-(Methylsulfonyl)ethyl][(2-nitrophenyl)methyl]amine: Similar structure but with the nitro group in the ortho position.

    [2-(Methylsulfonyl)ethyl][(3-chlorophenyl)methyl]amine: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The unique combination of the sulfonyl and nitrophenyl groups in 2-methylsulfonyl-N-[(3-nitrophenyl)methyl]ethanamine provides distinct chemical properties that can be exploited in various applications. The position of the nitro group also influences the compound’s reactivity and interactions, making it distinct from its isomers and analogs.

Properties

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

2-methylsulfonyl-N-[(3-nitrophenyl)methyl]ethanamine

InChI

InChI=1S/C10H14N2O4S/c1-17(15,16)6-5-11-8-9-3-2-4-10(7-9)12(13)14/h2-4,7,11H,5-6,8H2,1H3

InChI Key

YIGQYFLSXPFKDB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCNCC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-nitrobenzylamine hydrochloride (1.0 g, 5.3 mmol) in DCM was converted to the free base by treating with 2 N NaOH. The organic layer was separated and concentrated, and the residue was redissolved in MeOH. To this solution was added methylvinylsulfone (232 μL, 2.6 mmol), and the reaction was stirred at rt. After 5 h, the crude reaction mixture was adsorbed onto silica gel and purified by column chromatography to generate the title compound in quantitative yield. 1H NMR (400 MHz, CDCl3) δ 8.21 (s, 1H), 8.13 (d, J=8.2 Hz, 1H), 7.67 (d, J=7.5 Hz, 1H), 7.51 (t, J=7.9 Hz, 1H), 3.93 (s, 2H), 3.16-3.24 (m, 4H), 3.01 (s, 3H). ES-LC/MS m/z=259 [M+H]+.
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3-nitrobenzylamine hydrochloride
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1 g
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reactant
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reactant
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232 μL
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reactant
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